Octadecanoic-18,18,18-d3 acid

Catalog No.
S735380
CAS No.
62163-39-7
M.F
C18H36O2
M. Wt
287.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecanoic-18,18,18-d3 acid

CAS Number

62163-39-7

Product Name

Octadecanoic-18,18,18-d3 acid

IUPAC Name

18,18,18-trideuteriooctadecanoic acid

Molecular Formula

C18H36O2

Molecular Weight

287.5 g/mol

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3

InChI Key

QIQXTHQIDYTFRH-FIBGUPNXSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)O

Isotope Tracer Studies

One primary application of octadecanoic-18,18,18-d3 acid lies in its role as an isotope tracer. Due to the presence of deuterium, this molecule can be distinguished from its non-deuterated counterpart, regular stearic acid, using techniques like mass spectrometry . This distinction allows researchers to track the fate and behavior of the molecule within a system.

For example, scientists can incorporate octadecanoic-18,18,18-d3 acid into biological samples, such as cells or tissues, and then monitor its incorporation into various cellular components or its metabolism within the system. This information helps researchers understand various biological processes, including:

  • Lipid metabolism: Studying how fatty acids like stearic acid are absorbed, transported, and utilized by cells .
  • Membrane dynamics: Investigating the movement and interactions of lipids within cell membranes .
  • Drug delivery: Tracking the uptake, distribution, and potential interactions of drug molecules designed to target specific cellular components .

Internal Standard in Analytical Techniques

Another valuable application of octadecanoic-18,18,18-d3 acid is its use as an internal standard in various analytical techniques, such as chromatography and mass spectrometry. An internal standard is a known compound added to a sample in a fixed amount. By comparing the signal of the analyte (the unknown compound being measured) to the signal of the internal standard, researchers can account for variations in instrument performance, sample preparation, and other factors that might affect the measured signal . This ensures the accuracy and consistency of the analytical results.

Octadecanoic-18,18,18-d3 acid, also known as stearic acid-18,18,18-d3, is a deuterated form of octadecanoic acid. Its molecular formula is C18_{18}H33_{33}D3_{3}O2_{2} and it has a molecular weight of approximately 287.50 g/mol. The compound features three deuterium atoms replacing hydrogen atoms in the alkyl chain, which enhances its utility in various scientific applications, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. Octadecanoic-18,18,18-d3 acid is characterized by its long carbon chain and is typically found in both animal and vegetable fats .

Octadecanoic-18,18,18-d3 acid itself doesn't have a specific mechanism of action. Its primary application lies in its use as a tracer molecule in scientific research. When incorporated into a biological system, it behaves similarly to regular stearic acid but allows researchers to track its metabolism due to the presence of the deuterium label. This helps elucidate pathways involved in fatty acid uptake, utilization, and storage within cells and organisms [].

Typical of fatty acids:

  • Esterification: It reacts with alcohols to form esters. This reaction is facilitated by acid catalysts and is crucial for synthesizing biodiesel.
  • Hydrogenation: The unsaturated forms of octadecanoic acid can undergo hydrogenation to form saturated fatty acids.
  • Saponification: This reaction occurs when octadecanoic-18,18,18-d3 acid reacts with a base to produce glycerol and soap.

These reactions are essential for understanding the behavior of fatty acids in biological systems and industrial applications .

Octadecanoic-18,18,18-d3 acid exhibits several biological activities:

  • Metabolic Tracing: Due to its deuterated nature, it is often used as a tracer in metabolic studies to understand lipid metabolism and fatty acid synthesis pathways.
  • Antioxidant Properties: Some studies suggest that stearic acid derivatives may exhibit antioxidant activities, contributing to cellular health.
  • Cell Membrane Structure: As a component of phospholipids, it plays a significant role in maintaining the integrity and fluidity of cell membranes .

The synthesis of octadecanoic-18,18,18-d3 acid can be achieved through various methods:

  • Deuteration of Stearic Acid: This method involves the substitution of hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
  • Biological Synthesis: Certain microorganisms can be genetically modified to produce deuterated fatty acids through fermentation processes.
  • Chemical Synthesis: Laboratory synthesis can also be performed using standard organic chemistry techniques involving the alkylation of deuterated precursors .

Octadecanoic-18,18,18-d3 acid has several applications across various fields:

  • Research: It is widely used in metabolic studies and lipid research due to its unique isotopic labeling.
  • Pharmaceuticals: The compound serves as a reference standard in pharmaceutical testing and quality control.
  • Cosmetics: It is utilized in formulating cosmetic products due to its emollient properties .

Interaction studies involving octadecanoic-18,18,18-d3 acid focus on its role in biological systems:

  • Lipid Metabolism: Research has shown that this compound can influence metabolic pathways related to energy storage and utilization.
  • Drug Delivery Systems: Its incorporation into lipid-based drug delivery systems has been studied for enhancing bioavailability and targeting specific tissues.

These studies highlight the importance of octadecanoic-18,18,18-d3 acid in understanding complex biological interactions .

Several compounds are structurally similar to octadecanoic-18,18,18-d3 acid. Here are comparisons with some notable ones:

Compound NameMolecular FormulaUnique Features
Stearic AcidC18_{18}H36_{36}O2_{2}Non-deuterated form; widely abundant in nature.
Palmitic AcidC16_{16}H32_{32}O2_{2}Shorter carbon chain; less hydrophobic.
Arachidonic AcidC20_{20}H32_{32}O2_{2}Longer carbon chain; important for signaling.
Oleic AcidC18_{18}H34_{34}O2_{2}Contains a double bond; liquid at room temperature.

Octadecanoic-18,18,18-d3 acid's uniqueness lies in its deuterated structure which allows for precise tracking and analysis in biochemical research. Its isotopic labeling makes it particularly valuable for studies requiring detailed metabolic tracing .

XLogP3

7.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(18,18,18-~2~H_3_)Octadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

Dates

Modify: 2023-08-15

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